3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)-
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Overview
Description
It is a versatile compound used in scientific research, particularly in drug development and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- typically involves the reaction of 3-Furanpropanoic acid with an amino group under specific conditions to form the alpha-amino derivative. The hydrochloride salt is then formed by reacting the alpha-amino derivative with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Furanpropanoic acid: A related compound without the amino group.
2-Furanpropanoic acid: A structural isomer with the furan ring in a different position.
3-Furanpropanoic acid, alpha-amino-, hydrochloride, ®-: The enantiomer of the (S)-form.
Uniqueness
3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is unique due to its specific stereochemistry and the presence of both the furan ring and the alpha-amino group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
129030-33-7 |
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Molecular Formula |
C7H10ClNO3 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-amino-3-(furan-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H |
InChI Key |
TWENCNBGVVHVDH-UHFFFAOYSA-N |
SMILES |
C1=COC=C1CC(C(=O)O)N.Cl |
Canonical SMILES |
C1=COC=C1CC(C(=O)O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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